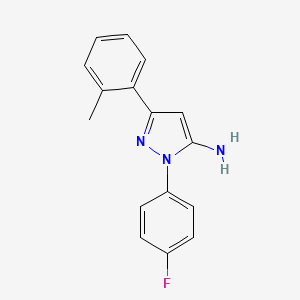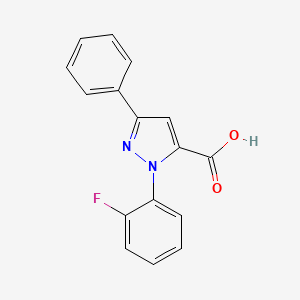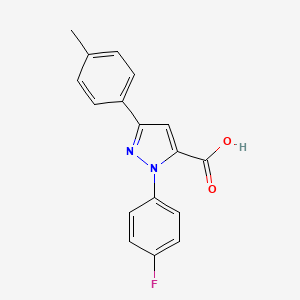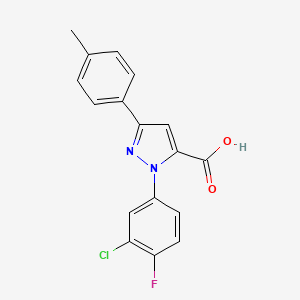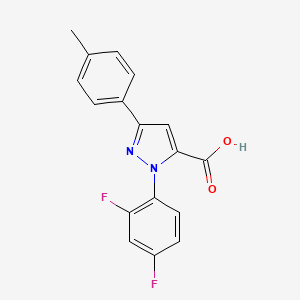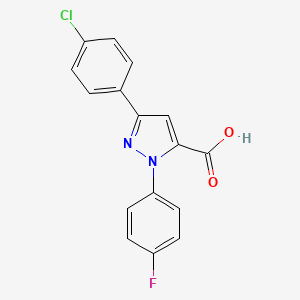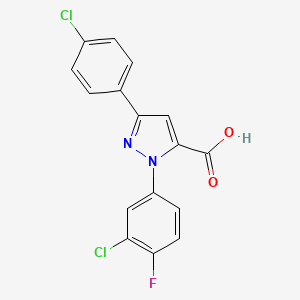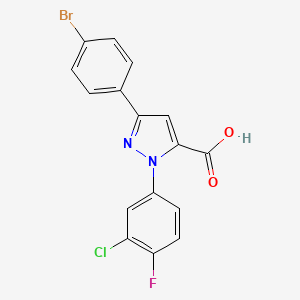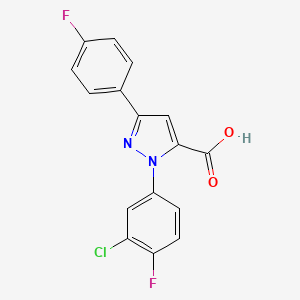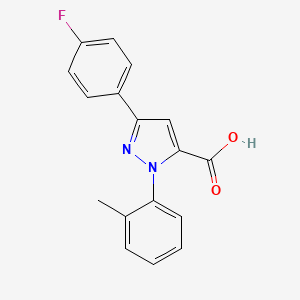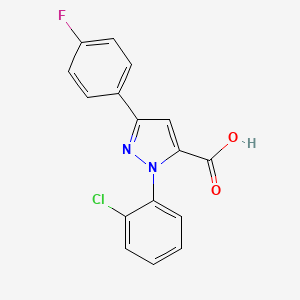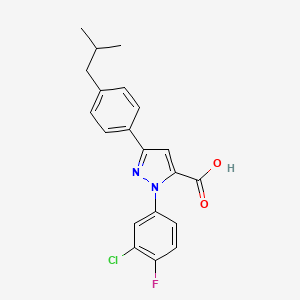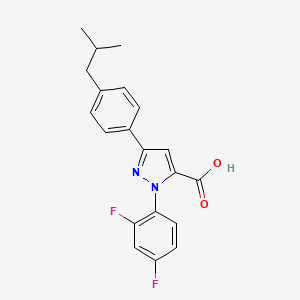
3,3-Diiodo-1,1,1-trifluoroacetone
Overview
Description
3,3-Diiodo-1,1,1-trifluoroacetone is an organofluorine compound with the molecular formula C3H2F3IO2 It is characterized by the presence of two iodine atoms and three fluorine atoms attached to a central acetone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diiodo-1,1,1-trifluoroacetone typically involves the iodination of 1,1,1-trifluoroacetone. One common method includes the reaction of 1,1,1-trifluoroacetone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective formation of the diiodo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diiodo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-diiodo-1,1,1-trifluoropropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or ethanol, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions, and controlled temperatures.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols (e.g., 3,3-diiodo-1,1,1-trifluoropropanol)
- Oxidized products (e.g., carboxylic acids)
Scientific Research Applications
3,3-Diiodo-1,1,1-trifluoroacetone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and fluorine atoms into molecules, which can alter their reactivity and properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of iodine and fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Diiodo-1,1,1-trifluoroacetone involves its ability to act as an electrophile due to the electron-withdrawing effects of the fluorine and iodine atoms. This makes the carbonyl carbon highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or through non-covalent interactions, thereby affecting their function and activity.
Comparison with Similar Compounds
1,1,1-Trifluoroacetone: Lacks the iodine atoms, making it less reactive and less versatile in certain chemical reactions.
3,3-Dibromo-1,1,1-trifluoroacetone: Contains bromine instead of iodine, which can lead to different reactivity and applications.
3,3-Dichloro-1,1,1-trifluoroacetone: Contains chlorine instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 3,3-Diiodo-1,1,1-trifluoroacetone is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and properties. The iodine atoms make it highly reactive towards nucleophiles, while the fluorine atoms enhance its stability and lipophilicity. This combination of properties makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-3,3-diiodopropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3I2O/c4-3(5,6)1(9)2(7)8/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNDOSTUAWYRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


